molecular formula C19H24ClNO B2502190 2-[[2-(3-Methoxyphenyl)phenyl]methyl]piperidine;hydrochloride CAS No. 2241141-13-7

2-[[2-(3-Methoxyphenyl)phenyl]methyl]piperidine;hydrochloride

Cat. No. B2502190
CAS RN: 2241141-13-7
M. Wt: 317.86
InChI Key: LCUHZRQZKJOKTA-UHFFFAOYSA-N
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Description

The compound "2-[[2-(3-Methoxyphenyl)phenyl]methyl]piperidine;hydrochloride" is a piperidine derivative, which is a class of organic compounds characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are known for their diverse pharmacological activities, including analgesic properties. The presence of a methoxyphenyl group suggests potential interactions with biological systems, possibly influencing the compound's pharmacokinetics and pharmacodynamics.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions, starting with basic piperidine or its precursors, followed by functionalization at various positions on the ring. For instance, the synthesis of 3-methyl-4-(N-phenyl amido)piperidines involves the introduction of a phenyl amido group at the 4-position of a 3-methylpiperidine ring . Similarly, the synthesis of O-substituted derivatives of piperidine includes the coupling of a sulfonyl chloride with piperidine, followed by substitution reactions . These methods could potentially be adapted for the synthesis of "2-[[2-(3-Methoxyphenyl)phenyl]methyl]piperidine;hydrochloride" by incorporating the appropriate methoxyphenyl and hydrochloride components at the relevant positions.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, with various substituents influencing the overall conformation and stability of the molecule. For example, the crystal structure of a related compound, 3-chloro-3-methyl-r(2),c(6)-bis(p-methoxyphenyl)piperidin-4-one, shows a slightly distorted chair conformation of the piperidine ring, with equatorial orientation of substituents except for an axial chlorine . This information can be used to infer the possible conformational preferences of "2-[[2-(3-Methoxyphenyl)phenyl]methyl]piperidine;hydrochloride".

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including hydrolysis, as seen in the study of the kinetics of hydrolysis of a methoxy-substituted piperidine derivative . The reactivity of the compound can be influenced by the presence of electron-donating or withdrawing groups, such as the methoxy group, which can affect the rate and outcome of reactions. The compound may also participate in reactions typical of piperidines, such as nucleophilic substitutions or eliminations.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. The presence of a methoxy group and a hydrochloride salt form can influence these properties, potentially enhancing the compound's solubility in aqueous media. The crystal packing and intermolecular interactions, such as hydrogen bonding and C-H...π interactions, play a significant role in the solid-state properties of these compounds .

Scientific Research Applications

Pharmacological Evaluation

  • A study synthesized and evaluated a series of 3-methyl-4-(N-phenyl amido)piperidines, focusing on the methoxyacetamide pharmacophore. This led to compounds with optimal analgesic potency and short duration of action (Lalinde et al., 1990).

Synthesis and Biological Activities

  • Research on the synthesis of 2,6-diaryl-3-methyl-4-piperidones showed that certain derivatives exhibited high analgesic and local anaesthetic activity. However, oximes and thiosemicarbazones of these compounds lacked these activities (Rameshkumar et al., 2003).

Antioxidant and Antimicrobial Potential

  • A study reported the synthesis of novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters, which showed significant antioxidant and antimicrobial activities. This highlights the potential of modified piperidines in these areas (Harini et al., 2014).

Anticonvulsant Activity

  • Research into 3-phenyl-2-piperidinone derivatives revealed that certain lactams exhibited anticonvulsant activity comparable to or better than valproic acid, indicating potential applications in treating epilepsy (Brouillette & Grunewald, 1984).

Identification and Quantification of Impurities

  • A study on cloperastine hydrochloride, a piperidine derivative used in cough treatment, identified and quantified various impurities. This research is crucial for ensuring drug purity and safety (Liu et al., 2020).

Synthesis of 1-Substituted 2-Aminoethylphenylphosphinic Acids

  • A reaction involving methyl phenylphosphinylacetic acid and primary or secondary alcohols, catalyzed by piperidine, was used to synthesize 1-substituted 2-aminoethylphenylphosphinic acids, showcasing the versatility of piperidine in organic synthesis (Krawczyk, 1996).

Synthesis and Pharmacological Properties of Sila-Analogues

  • Research on sila-analogues of high-affinity, selective σ ligands of the spiro[indane-1,4‘-piperidine] type provided insights into their syntheses, structures, and pharmacological properties. This study contributes to the understanding of ligand-receptor interactions (Tacke et al., 2003).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Piperidine derivatives are found in a variety of pharmaceuticals and can have diverse mechanisms of action .

properties

IUPAC Name

2-[[2-(3-methoxyphenyl)phenyl]methyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO.ClH/c1-21-18-10-6-8-16(14-18)19-11-3-2-7-15(19)13-17-9-4-5-12-20-17;/h2-3,6-8,10-11,14,17,20H,4-5,9,12-13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUHZRQZKJOKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC=C2CC3CCCCN3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-(3-Methoxyphenyl)phenyl]methyl]piperidine;hydrochloride

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